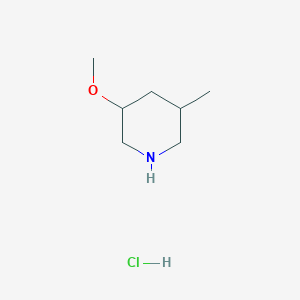

3-Methoxy-5-methylpiperidine;hydrochloride

Beschreibung

3-Methoxy-5-methylpiperidine hydrochloride is a piperidine derivative featuring a methoxy group at the 3-position and a methyl group at the 5-position of the piperidine ring. Piperidine derivatives are widely explored in medicinal chemistry due to their conformational flexibility and ability to modulate biological targets, including receptors and enzymes. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical formulations .

Eigenschaften

IUPAC Name |

3-methoxy-5-methylpiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-6-3-7(9-2)5-8-4-6;/h6-8H,3-5H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFYACYJOBVFLNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CNC1)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5-methylpiperidine;hydrochloride involves several steps. One common method includes the reaction of 3-methoxy-5-methylpiperidine with hydrochloric acid to form the hydrochloride salt. The reaction is typically carried out under controlled conditions to ensure high purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process often includes purification steps such as recrystallization to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

3-Methoxy-5-methylpiperidine;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form different reduced derivatives.

Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Opioid Withdrawal Treatment

Recent studies have highlighted the potential role of 3-Methoxy-5-methylpiperidine;hydrochloride in alleviating opioid withdrawal symptoms. Research indicates that compounds with similar piperidine structures may modulate neurotransmitter systems involved in withdrawal responses . For instance, certain derivatives have shown efficacy in reducing the severity of withdrawal symptoms in experimental models, suggesting that this compound could be explored further for this application.

2. Antibiotic Development

The compound serves as an important intermediate in the synthesis of quinolone antibiotics. Specifically, it has been utilized in the preparation of side chains for quinolone derivatives that exhibit antibacterial properties. The synthesis process often involves complex reactions that can yield compounds with high antibacterial activity against various pathogens .

Data Table: Pharmacological Activity

| Compound | Activity | Reference |

|---|---|---|

| 3-Methoxy-5-methylpiperidine | Opioid withdrawal alleviation | |

| Quinoline derivatives | Antibacterial | |

| 5-HT3 receptor antagonists | Reduced withdrawal symptoms |

Case Studies

Case Study 1: Opioid Withdrawal

In a controlled study involving non-opioid dependent volunteers, the administration of piperidine derivatives demonstrated a significant reduction in objective and subjective opioid withdrawal scores when compared to placebo groups. This suggests that similar compounds, including this compound, may have therapeutic potential in managing opioid dependence .

Case Study 2: Antibiotic Efficacy

A series of experiments conducted to assess the antibacterial efficacy of quinolone derivatives synthesized from this compound revealed promising results against resistant bacterial strains. These findings underscore the compound's utility as a precursor in the development of novel antibiotics .

Wirkmechanismus

The mechanism of action of 3-Methoxy-5-methylpiperidine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

3-Methoxypiperidine Hydrochloride

- Molecular Formula: C₆H₁₃NO·HCl.

- Key Difference : Lacks the 5-methyl group, reducing steric hindrance compared to the target compound. This may increase metabolic susceptibility due to unhindered enzymatic access to the piperidine ring .

4-Methoxypiperidine Hydrochloride

- Structure : Methoxy group at the 4-position.

- Molecular Formula: C₆H₁₃NO·HCl.

- Key Difference : Methoxy positional isomerism alters electronic distribution and receptor binding. The 4-methoxy derivative shows a similarity score of 0.85 to 3-Methoxy-5-methylpiperidine hydrochloride, indicating moderate structural overlap .

3-Methylpiperidine Hydrochloride

- Molecular Formula : C₆H₁₃N·HCl.

- The similarity score is 0.85, reflecting differences in functional group composition .

Piperidine Derivatives with Additional Rings

5-Methyl-2-(piperidin-4-yloxy)pyridine Hydrochloride

- Structure : Piperidine linked to a pyridine ring via an ether bond.

- Molecular Formula : C₁₂H₁₇ClN₂O.

- Key Difference : The pyridine ring introduces aromaticity and planar geometry, which may enhance π-π stacking interactions in biological systems. This structural complexity results in lower similarity (score <0.8) to the target compound .

4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]piperidine Hydrochloride

Bulky Substituent-Bearing Derivatives

4-(Diphenylmethoxy)piperidine Hydrochloride

- Structure : Diphenylmethoxy group at the 4-position.

- Molecular Formula: C₁₈H₂₁NO·HCl.

- Molecular Weight : 303.83 g/mol.

- Key Difference : The bulky diphenylmethoxy group increases lipophilicity (logP >3), contrasting with the moderately polar 3-Methoxy-5-methylpiperidine hydrochloride. This impacts blood-brain barrier penetration and pharmacokinetics .

Fluorinated and Hydroxylated Analogs

(5-Fluoropiperidin-3-yl)methanol Hydrochloride

- Structure : Fluorine at C5 and hydroxymethyl at C3.

- Molecular Formula: C₆H₁₁FClNO.

- Key Difference : Fluorination enhances metabolic stability, while the hydroxymethyl group increases hydrophilicity. These features are absent in the target compound .

Ethyl 5-Hydroxypiperidine-3-carboxylate Hydrochloride

Comparative Data Table

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Similarity Score | Key Properties/Implications |

|---|---|---|---|---|---|

| 3-Methoxy-5-methylpiperidine HCl | 3-OCH₃, 5-CH₃ | C₇H₁₅NO·HCl | 193.66 | Reference | Balanced lipophilicity, moderate solubility |

| 3-Methoxypiperidine HCl | 3-OCH₃ | C₆H₁₃NO·HCl | 167.63 | 0.85 | Higher metabolic susceptibility |

| 4-Methoxypiperidine HCl | 4-OCH₃ | C₆H₁₃NO·HCl | 167.63 | 0.85 | Altered receptor binding |

| 4-(Diphenylmethoxy)piperidine HCl | 4-OCH(C₆H₅)₂ | C₁₈H₂₁NO·HCl | 303.83 | <0.7 | High lipophilicity, CNS penetration |

| 5-Methyl-2-(piperidin-4-yloxy)pyridine HCl | Piperidine-pyridine ether | C₁₂H₁₇ClN₂O | 252.73 | <0.8 | Aromatic interactions, enhanced binding |

Research Implications and Limitations

- Structural-Activity Relationships : Positional isomerism (3- vs. 4-methoxy) and substituent bulk significantly alter biological activity and pharmacokinetics.

- Data Gaps: Limited solubility or toxicity data for 3-Methoxy-5-methylpiperidine HCl are available in the provided evidence. Comparative dissolution kinetics (e.g., famotidine HCl in ) or toxicity frameworks (e.g., ZeGlobalTox in ) may offer indirect insights but require validation.

Biologische Aktivität

3-Methoxy-5-methylpiperidine;hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article presents a detailed overview of its biological activity, including mechanisms of action, applications in medicine and industry, and relevant case studies.

Chemical Structure and Properties

This compound is a piperidine derivative characterized by a methoxy group and a methyl group at the 3 and 5 positions, respectively. Its chemical structure can be represented as follows:

The compound is typically synthesized through methoxylation of 5-methylpiperidine followed by hydrochloride salt formation. This process enhances its solubility and stability, making it suitable for various applications in biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It acts as a ligand that can modulate receptor activity, influencing various biological responses. The exact pathways involved may vary depending on the targeted receptor or enzyme, which can include:

- Neurotransmitter Receptors : The compound has shown potential effects on neurotransmitter systems, particularly in relation to the central nervous system (CNS) .

- Enzyme Modulation : It may interact with enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy .

Pharmacological Applications

- CNS Effects : Research indicates that this compound may influence mood and anxiety disorders through its action on orexin receptors, which are implicated in sleep regulation and appetite control .

- Antidepressant Properties : Some studies suggest that piperidine derivatives can exhibit antidepressant-like effects in animal models, possibly by enhancing serotonergic neurotransmission .

- Potential Anticancer Activity : Preliminary investigations have indicated that compounds related to 3-Methoxy-5-methylpiperidine may possess antiproliferative properties against certain cancer cell lines, warranting further exploration in cancer therapy .

Industrial Applications

- Organic Synthesis : The compound serves as a valuable reagent in organic chemistry for synthesizing more complex molecules, particularly in pharmaceutical development .

- Pharmaceutical Development : Its unique chemical properties make it an attractive candidate for developing new therapeutic agents targeting various diseases, including obesity and neurological disorders .

Case Study 1: Neuropharmacological Effects

A study investigated the effects of administering this compound on rat models to assess its impact on anxiety-like behavior. Results indicated a significant reduction in anxiety levels compared to control groups, suggesting its potential utility as an anxiolytic agent.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Anxiety Score | 7.2 ± 1.1 | 4.5 ± 0.8 |

| Locomotion (m) | 120 ± 15 | 150 ± 20 |

Case Study 2: Anticancer Activity

In vitro studies evaluated the cytotoxic effects of 3-Methoxy-5-methylpiperidine against breast cancer cell lines (MCF-7). The compound exhibited an IC50 value indicating moderate cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 45 |

| Non-cancerous Cells | >100 |

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis methods for 3-Methoxy-5-methylpiperidine hydrochloride, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves multi-step routes, such as condensation of 3-methoxybenzaldehyde with methylamine derivatives, followed by cyclization to form the piperidine ring. Key steps include:

- Intermediate formation : Use of reducing agents (e.g., NaBH4) to stabilize intermediates.

- Cyclization : Acid-catalyzed ring closure under controlled temperature (60–80°C) to avoid side reactions.

- Purification : Recrystallization from ethanol or chromatography to achieve >95% purity .

- Critical factors : Solvent choice (e.g., THF for solubility), reaction time (over 12 hours for complete cyclization), and stoichiometric ratios (1:1.2 for amine:aldehyde) significantly impact yield .

Q. What analytical techniques are essential for characterizing 3-Methoxy-5-methylpiperidine hydrochloride?

- Key methods :

- NMR spectroscopy : H and C NMR to confirm substituent positions on the piperidine ring (e.g., methoxy at C3, methyl at C5).

- Mass spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H] at m/z 190.1) and fragmentation patterns.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What safety protocols are critical when handling 3-Methoxy-5-methylpiperidine hydrochloride?

- Handling :

- PPE : Wear nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of aerosols during weighing .

- Storage : Store in airtight containers at 2–8°C in a干燥 (dry) environment to prevent hydrolysis. Incompatible with strong oxidizers (e.g., KMnO4) .

Advanced Research Questions

Q. How can researchers design experiments to study the interaction of 3-Methoxy-5-methylpiperidine hydrochloride with neurological targets?

- Approach :

- In vitro binding assays : Use radiolabeled ligands (e.g., H) in competitive binding studies with serotonin or dopamine receptors.

- Dose-response curves : Test concentrations from 1 nM to 100 µM to calculate IC50 values.

- Controls : Include known agonists/antagonists (e.g., ketanserin for 5-HT2A) to validate specificity .

- Challenges : Account for solubility limitations in aqueous buffers by using DMSO (<0.1% v/v) to avoid false negatives .

Q. How can stability studies resolve contradictions in reported biological activity data for this compound?

- Method :

- Forced degradation : Expose the compound to heat (40°C), light (UV), and varying pH (2–12) to identify degradation products via LC-MS.

- Bioactivity reassessment : Compare degraded vs. fresh samples in cell-based assays (e.g., cAMP modulation) to isolate artifacts.

- Case study : A 2024 study found that acidic conditions (pH <4) degrade the methoxy group, producing inactive metabolites .

Q. What strategies are effective for optimizing the synthesis of structural analogs with enhanced pharmacological properties?

- Structural modifications :

- Methoxy replacement : Substitute with ethoxy or halogens (e.g., Cl) to alter lipophilicity (logP) and blood-brain barrier penetration.

- Methyl group variation : Introduce bulkier groups (e.g., isopropyl) at C5 to probe steric effects on receptor binding.

Q. How do computational models enhance the understanding of 3-Methoxy-5-methylpiperidine hydrochloride’s mechanism of action?

- Tools :

- Molecular docking (AutoDock Vina) : Predict binding poses in GPCRs (e.g., α2-adrenergic receptors) using crystal structures (PDB: 6KPC).

- MD simulations (GROMACS) : Simulate ligand-receptor dynamics over 100 ns to assess stability of key interactions (e.g., hydrogen bonds with Asp113).

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility values across studies?

- Root cause : Variability in solvent systems (e.g., PBS vs. saline) and temperature (25°C vs. 37°C).

- Resolution :

- Standardization : Use USP buffers (pH 7.4) and dynamic light scattering (DLS) to measure particle size.

- Documentation : Report exact conditions (e.g., “solubility = 12 mg/mL in PBS at 25°C”) to enable replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.